molecular formula C10H19F B14744336 10-Fluorodec-1-ene CAS No. 1894-08-2

10-Fluorodec-1-ene

Cat. No.: B14744336
CAS No.: 1894-08-2
M. Wt: 158.26 g/mol
InChI Key: CNTQEAWFUNXDFC-UHFFFAOYSA-N
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Description

10-Fluorodec-1-ene is a fluorinated hydrocarbon of interest in organic synthesis and materials research. Its molecular formula is C10H19F, with a molecular weight of 158.256 g/mol . This compound is part of the broader class of vinyl fluorides, which serve as valuable building blocks in synthetic chemistry . A key research application for related fluoroalkenes is their use in Claisen rearrangements, which are [3,3]-sigmatropic reactions crucial for constructing complex carbon skeletons . For instance, 2-fluoroallylic alcohols derived from similar vinyl fluorides can be transformed via Johnson-Claisen rearrangement to produce fluorinated esters, demonstrating the utility of these compounds in introducing fluorine atoms into target molecules . Fluorinated organic compounds like this compound are of significant interest due to the unique properties that the fluorine atom imparts, such as metabolic stability and enhanced lipophilicity. These properties are exploited in various fields, including the development of pharmaceuticals and agrochemicals . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1894-08-2

Molecular Formula

C10H19F

Molecular Weight

158.26 g/mol

IUPAC Name

10-fluorodec-1-ene

InChI

InChI=1S/C10H19F/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2

InChI Key

CNTQEAWFUNXDFC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Fluorodec-1-ene typically involves the fluorination of dec-1-ene. One common method is the addition of hydrogen fluoride (HF) to dec-1-ene under controlled conditions. This reaction requires careful handling due to the corrosive nature of HF and the need for specific temperature and pressure conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic fluorination using specialized catalysts that enhance the selectivity and yield of the desired product. These methods are designed to be scalable and efficient, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 10-Fluorodec-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Fluorodec-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.

    Medicine: Studied for its role in the synthesis of fluorinated analogs of biologically active compounds, which can lead to the development of new drugs with enhanced properties.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 10-Fluorodec-1-ene in various applications is primarily related to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts, leading to unique biological effects. The specific molecular targets and pathways involved depend on the context of the application, such as drug development or materials science .

Comparison with Similar Compounds

10-Fluorodec-1-ene vs. Shorter-Chain Fluoroalkenes

  • 6-Fluorohex-1-ene (C₆H₁₁F) :
    While both compounds are terminal fluoroalkenes, the shorter chain length of 6-fluorohex-1-ene reduces steric hindrance, leading to higher yields in carbosilylation (93% vs. 70% for this compound) . The increased chain length in this compound may impede reactant alignment or increase competing side reactions.
Property This compound 6-Fluorohex-1-ene
Chain length (C atoms) 10 6
Carbosilylation yield 70% 93%
Key application Functionalized alkanes High-yield silylation

This compound vs. Polycyclic Fluorinated Aromatics

Compounds like fluoranthene derivatives (e.g., cis-7,8-fluoranthene dihydrodiol) and fluorene metabolites (e.g., 9-fluorenone) are structurally distinct, featuring fused aromatic rings and oxygenated functional groups . These differences lead to divergent reactivities:

  • C-F Bond Activation : this compound undergoes C-F cleavage in carbosilylation, whereas polycyclic fluorinated aromatics typically require enzymatic or oxidative pathways for defluorination .
  • Applications : this compound is used in synthetic chemistry, while polycyclic fluorinated aromatics are studied for environmental degradation or as bioactive metabolites .

Catalyst-Free Reactions

This compound participates in three-component carbosilylation with styrenes and silyl boronates, forming C-Si and C-C bonds without transition metals. In contrast, styrene-substituted fluoroarenes (e.g., compound 6b–6d) favor intramolecular carbosilylation to form quaternary carbon centers (81–95% yields) . This contrast underscores the role of alkene positioning (terminal vs. conjugated) in directing reaction pathways.

Comparison with Fluorinated Pharmaceuticals

Derwent Drug File lists fluorinated drugs like fluorouracil (anticancer) and fluorothymidine (antiviral), which leverage fluorine’s electronegativity to enhance metabolic stability . In contrast, this compound’s fluorine atom primarily modulates electronic effects for C-F bond activation, emphasizing its role as a reagent rather than a therapeutic agent .

Research Findings and Challenges

  • Yield Limitations : The 70% yield of this compound in carbosilylation suggests chain-length-dependent inefficiencies, necessitating optimization of reaction conditions or additives .
  • Environmental Relevance : Unlike persistent polycyclic fluorinated aromatics (e.g., fluoranthene), this compound’s linear structure may facilitate biodegradation, though this remains unexplored .
  • Synthetic Versatility : Its compatibility with metal-free conditions aligns with green chemistry trends, contrasting with fluorinated pharmaceuticals that often require metal catalysts for synthesis .

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